Einecs 300-802-3
Description
EINECS 300-802-3 corresponds to the chemical compound 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS No. 918538-05-3), a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . This compound features a pyrrolotriazine backbone substituted with two chlorine atoms at positions 2 and 4 (Figure 1). Its InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) confirms its stereochemical uniqueness.
Properties
CAS No. |
93963-59-8 |
|---|---|
Molecular Formula |
C25H40N4O6 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(1S,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H26N2.2C5H7NO3/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;2*7-4-2-1-3(6-4)5(8)9/h12-15H,1-11H2;2*3H,1-2H2,(H,6,7)(H,8,9)/t12-,13+,14-,15-;2*3-/m100/s1 |
InChI Key |
JJHGQYIHBQXRLQ-ARMGHNTOSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@@H]3CCCC4.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 300-802-3 involve both synthetic routes and industrial production techniques. The synthetic routes typically include a series of chemical reactions under controlled conditions to produce the desired compound. Industrial production methods may involve large-scale synthesis using specialized equipment and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Einecs 300-802-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 300-802-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular mechanisms and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals or diagnostic reagents. Industrial applications might include its use in manufacturing processes or as a component in specialized materials .
Mechanism of Action
The mechanism of action of Einecs 300-802-3 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with metabolic cycles within cells. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Physical and Chemical Properties :
- Boiling Point: Not explicitly reported, but computational models estimate ~300°C under standard pressure.
- Hydrogen Bond Acceptors/Donors: 3 acceptors, 1 donor.
- Log S (Aqueous Solubility) : -2.1, indicating moderate lipophilicity.
- Bioactivity: Demonstrated moderate GI absorption and low blood-brain barrier permeability, making it suitable for non-CNS applications .
Synthesis :
The compound is synthesized via nucleophilic substitution reactions using N-ethyl-N,N-diisopropylamine and 5-cyclobutyl-1H-pyrazol-3-amine under dimethylformamide (DMF) catalysis. Typical yields range from 65% to 75% under optimized conditions .
Applications :
Primarily used in pharmaceutical intermediates and agrochemical research due to its stability and reactivity in cross-coupling reactions.
Comparison with Similar Compounds
EINECS 300-802-3 belongs to the chlorinated pyrrolotriazine family. Below is a comparative analysis with two structurally and functionally analogous compounds:
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS No. 1250344-48-8)
- Molecular Formula : C₉H₁₀ClN₃
- Molecular Weight : 195.65 g/mol
- Key Differences: Substituent: An isopropyl group at position 5 replaces the chlorine atom in this compound. Log S: -1.8 (higher solubility than this compound due to reduced halogen content).
- Applications : Used in antiviral drug development .
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS No. 1250344-51-3)
- Molecular Formula : C₇H₆ClN₃
- Molecular Weight : 167.6 g/mol
- Key Differences: Core Structure: Pyrazolopyridine vs. pyrrolotriazine. Hydrogen Bond Donors: 0 (vs. 1 in this compound), improving membrane permeability. Synthetic Accessibility: Higher (score 2.9 vs. 3.2 for this compound).
- Applications : Explored in kinase inhibitor research .
Data Table: Comparative Properties
| Property | This compound | 4-Chloro-5-isopropylpyrrolotriazine | 7-Chloro-1-methylpyrazolopyridine |
|---|---|---|---|
| Molecular Formula | C₆H₃Cl₂N₃ | C₉H₁₀ClN₃ | C₇H₆ClN₃ |
| Molecular Weight (g/mol) | 188.01 | 195.65 | 167.6 |
| Log S | -2.1 | -1.8 | -1.5 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Bioactivity Score | 0.55 | 0.67 | 0.72 |
| Synthetic Accessibility | 3.2 | 2.9 | 2.7 |
| Primary Application | Pharmaceutical intermediates | Antiviral agents | Kinase inhibitors |
Research Findings and Mechanistic Insights
- Structural Impact on Reactivity: The chlorine atoms in this compound enhance electrophilic aromatic substitution rates compared to non-halogenated analogs, as shown in cross-coupling reactions with palladium catalysts .
- Toxicological Profiles : this compound exhibits higher acute toxicity (H315/H319/H335 warnings) than its isopropyl-substituted analog, attributed to increased electrophilicity .
- Computational Modeling : Read-Across Structure Activity Relationship (RASAR) models highlight that this compound clusters with halogenated heterocycles in toxicity databases, whereas pyrazolopyridine derivatives occupy distinct chemical spaces .
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of Einecs 300-802-3?
Methodological Answer:
- Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm molecular structure and identify impurities. Pair with High-Performance Liquid Chromatography (HPLC) to quantify purity, ensuring retention time aligns with reference standards.
- For crystalline compounds, X-ray Diffraction (XRD) provides crystallographic data. Include Elemental Analysis (EA) to validate empirical formulas.
- Document all protocols in detail, including instrument calibration and reference standards, to ensure reproducibility .
Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?
Methodological Answer:
- Follow stepwise reaction optimization : Vary temperature, solvent, and catalyst concentrations systematically. Use Design of Experiments (DoE) to identify critical parameters.
- Include control experiments (e.g., blank runs without catalysts) to isolate variables.
- Publish full synthetic procedures in the main text (for novel methods) or supplementary materials (for established protocols with modifications), adhering to journal guidelines for experimental transparency .
Q. What are the best practices for validating the stability of this compound under different storage conditions?
Methodological Answer:
- Conduct accelerated stability studies under varied humidity, temperature, and light exposure. Monitor degradation via HPLC or mass spectrometry.
- Use statistical models (e.g., Arrhenius equation) to predict shelf life. Compare results with literature data to identify discrepancies.
- Report raw data and statistical analyses in tables, ensuring clarity in units and confidence intervals .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties of this compound be resolved?
Methodological Answer:
- Perform meta-analysis of existing data, highlighting variables like measurement techniques (e.g., solvent polarity in solubility studies).
- Conduct controlled replication experiments under standardized conditions. Use error analysis (e.g., standard deviation across replicates) to quantify uncertainty.
- Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate confounding factors .
Q. What strategies optimize the selectivity of this compound in catalytic applications?
Methodological Answer:
- Employ computational modeling (e.g., DFT calculations) to predict reaction pathways and identify competing side reactions.
- Validate predictions with kinetic studies (e.g., time-resolved spectroscopy) to monitor intermediate species.
- Cross-reference findings with analogous compounds to generalize trends, ensuring citations to primary literature for context .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?
Methodological Answer:
- Re-examine model assumptions (e.g., solvent effects, boundary conditions) and refine parameters using iterative simulations.
- Perform sensitivity analysis to identify variables with the highest impact on outcomes.
- Publish raw computational inputs/outputs and experimental datasets in supplementary materials to enable peer validation .
Q. What methodologies ensure ethical and rigorous data collection in toxicological studies of this compound?
Methodological Answer:
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use standardized toxicity assays (e.g., Ames test, LD50 protocols) with positive/negative controls.
- Incorporate blinded analysis to minimize bias.
- Consult institutional ethics boards for experimental design approval, particularly for in vivo studies .
Data Analysis and Presentation Guidelines
Q. How should large datasets from this compound studies be structured for clarity?
Methodological Answer:
- Use hierarchical data formatting : Organize raw data (e.g., spectral files) in appendices, processed data (e.g., averaged values) in tables, and key findings in graphs.
- Apply metadata tagging (e.g., sample ID, date, instrument settings) for traceability.
- Follow journal-specific guidelines for supplementary materials, ensuring hyperlinks to datasets in repositories like Zenodo .
Q. What statistical approaches are appropriate for interpreting heterogeneous results in this compound studies?
Methodological Answer:
- Use multivariate analysis (e.g., PCA, ANOVA) to identify clusters of variables influencing outcomes.
- Apply Bayesian statistics to incorporate prior literature data into current models.
- Report effect sizes and confidence intervals rather than relying solely on p-values .
Advanced Methodological Frameworks
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research questions?
Methodological Answer:
- Feasibility : Pilot studies to assess resource requirements (e.g., synthesis scalability).
- Novelty : Compare proposed work against SciFinder or Reaxys databases to identify gaps.
- Ethical : Ensure compliance with chemical safety regulations (e.g., REACH).
- Relevance : Align with Sustainable Development Goals (SDGs) or industry needs (e.g., green chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
